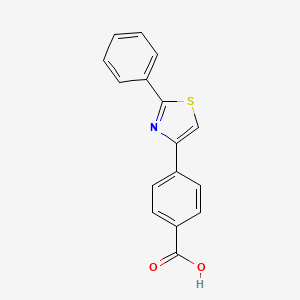

Acide 4-(2-phényl-1,3-thiazol-4-yl)benzoïque

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid is a heterocyclic compound that features a thiazole ring fused with a benzoic acid moiety.

Applications De Recherche Scientifique

4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid has a wide range of applications in scientific research:

Medicinal Chemistry: It is used in the development of antimicrobial, antifungal, antiviral, and anticancer agents.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.

Material Science: It is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: The compound is used in studying enzyme inhibition, receptor binding, and other biochemical processes.

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and dipole-dipole interactions . These interactions can lead to changes in the function of the target molecules, resulting in the observed biological activities.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound’s bioavailability may be influenced by these properties.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole derivatives suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and organic solvents .

Méthodes De Préparation

The synthesis of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid can be achieved through several synthetic routes. Common methods include:

Diazo-coupling: This involves the reaction of a diazonium salt with a thiazole derivative under acidic conditions.

Knoevenagel Condensation: This method involves the condensation of an aldehyde with a thiazole derivative in the presence of a base.

Biginelli Reaction: A multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

Microwave Irradiation: This technique accelerates the reaction process and increases yield by using microwave energy.

One-Pot Multicomponent Reactions: These reactions involve the simultaneous combination of multiple reactants in a single reaction vessel to form the desired product.

Analyse Des Réactions Chimiques

4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid undergoes various chemical reactions, including:

Comparaison Avec Des Composés Similaires

4-(2-phenyl-1,3-thiazol-4-yl)benzoic Acid can be compared with other similar compounds such as:

Benzothiazole Derivatives: These compounds share the thiazole ring structure and exhibit similar biological activities.

Thiazole Derivatives: Compounds like 2,4-disubstituted thiazoles also exhibit diverse biological activities and are used in similar applications.

Triazole Derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry for their antimicrobial and anticancer properties.

Activité Biologique

4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Overview of Biological Activities

The compound belongs to the class of thiazole derivatives, which are known for their wide range of biological activities. These include:

- Antimicrobial Activity: Exhibits significant antibacterial and antifungal properties.

- Anticancer Activity: Demonstrates cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects: May reduce inflammation through various biochemical pathways.

- Antioxidant Properties: Capable of scavenging free radicals, thus protecting cells from oxidative stress.

The biological activity of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid is attributed to its ability to interact with various biological molecules. The mechanisms include:

- Hydrogen Bonding: Facilitates interaction with target proteins and enzymes.

- Hydrophobic Interactions: Enhances binding affinity to lipid membranes and proteins.

- Dipole-Dipole Interactions: Contributes to the stability of ligand-receptor complexes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Solubility: Slightly soluble in water, soluble in alcohol and ether.

- Metabolism: Undergoes metabolic transformations that can influence its biological activity.

Structure-Activity Relationship (SAR)

The structure of 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid plays a critical role in its biological efficacy. Modifications to the thiazole ring and the benzoic acid moiety can significantly alter activity. For instance:

- The presence of electron-withdrawing groups (e.g., nitro groups) enhances antimicrobial activity.

- Substituents on the phenyl ring can modulate anticancer potency.

Anticancer Activity

In a study examining various thiazole derivatives, 4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid showed promising results against melanoma and prostate cancer cell lines. The compound exhibited an IC50 value in the low nanomolar range, indicating potent antiproliferative effects compared to standard chemotherapeutics .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it was found to have a minimum inhibitory concentration (MIC) comparable to established antibiotics like ciprofloxacin .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

4-(2-phenyl-1,3-thiazol-4-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2S/c18-16(19)13-8-6-11(7-9-13)14-10-20-15(17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNIYKMDFHSTOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.